![molecular formula C14H21BClNO4 B1519907 Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride CAS No. 850567-49-6](/img/structure/B1519907.png)
Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride
Overview
Description
“Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride” is a chemical compound with the molecular formula C14H20BNO4 . It is often used in research and has applications in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amino group and a complex boron-containing group . The boron atom is part of a dioxaborolane ring, which also includes two oxygen atoms and is substituted with two methyl groups . The exact spatial arrangement of these groups would depend on the specific conditions of the synthesis and could be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.12 . It is typically stored under an inert atmosphere at temperatures between 2-8°C . The boiling point and other physical properties are not directly available from the search results .Scientific Research Applications
Organic Synthesis Intermediate
This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It plays a crucial role in the synthesis of various complex organic compounds.
Drug Design and Delivery
Boronic acids and their esters, including this compound, are highly considered for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy.
Enzyme Inhibitors
In drug application research, boric acid compounds like this one are often used as enzyme inhibitors . They can bind to enzymes and inhibit their activity, which can be useful in treating various diseases.
Ligand Drugs
Boric acid compounds can also act as specific ligand drugs . They can bind to specific biological targets and modulate their activity, which can lead to therapeutic effects.
Anticancer Applications
These compounds can be used in the treatment of cancer . They can be used to develop anticancer drugs, which can inhibit the growth of cancer cells and tumors.
Fluorescent Probes
Boric acid compounds can be used as fluorescent probes . They can be used to identify various substances, such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines.
Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes, and use the formation and rupture of the boronic ester bond in different environments to achieve controlled drug release.
Synthesis of Quinolines Derivatives
2-Amino-4-methoxycarbonylphenylboronic acid hydrochloride is a versatile synthetic intermediate used in cross-coupling reaction for the preparation of a wide variety of natural products and biologically active compounds, such as pyrimidoquinolines, imidazoquinolines, thiazoquinolines and oxazoquinolines derivatives . These possess various types of significant biological properties as vaccine adjuvants, such as anti-HIV, antituberculosis, anticancer, antimycobacterial .
Safety and Hazards
This compound may pose certain hazards. For example, similar compounds have been labeled with the signal word “Warning” and associated with hazard statements H302, H315, H319, and H335 . These statements indicate potential hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation . Appropriate safety precautions should be taken when handling this compound .
Mechanism of Action
Also known as 2-Amino-4-methoxycarbonylphenylboronic acid, pinacol ester, HCl, this compound is a versatile synthetic intermediate used in cross-coupling reactions for the preparation of a wide variety of natural products and biologically active compounds .
Target of Action
It’s known that the compound is used in the synthesis of various biologically active compounds, suggesting that its targets could be diverse depending on the specific derivative being synthesized .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is often used in the Diels-Alder reaction, a prominent carbon-carbon bond-forming reaction . This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the target molecules .
Biochemical Pathways
Given its use in the synthesis of various biologically active compounds, it’s likely that the compound affects multiple pathways depending on the specific derivative being synthesized .
Pharmacokinetics
Its physical and chemical properties such as its solubility in organic solvents , melting point , and boiling point suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given its use in the synthesis of various biologically active compounds . The specific effects would depend on the specific derivative being synthesized and its interaction with its target.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For example, its boiling point suggests that it may be stable at physiological temperatures.
properties
IUPAC Name |
methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4.ClH/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5;/h6-8H,16H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBCDUUNEDAXAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657334 | |
Record name | Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
850567-49-6 | |
Record name | Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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